molecular formula C23H19NO4 B2749419 16-cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione CAS No. 438487-18-4

16-cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

Cat. No.: B2749419
CAS No.: 438487-18-4
M. Wt: 373.408
InChI Key: QCGCCEVNDROACG-UHFFFAOYSA-N
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Description

16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0{2,11}.0{4,9}0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a complex organic compound with a unique structure It is characterized by its multiple ring systems and the presence of oxygen and nitrogen atoms within its framework

Preparation Methods

The synthesis of 16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0{2,11}.0{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, where smaller precursor molecules are combined to form the larger, complex structure of the compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups within the compound’s structure.

Scientific Research Applications

16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0{2,11}.0{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, researchers are exploring its potential as a therapeutic agent, particularly for its interactions with specific molecular targets. Industrial applications may include its use as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Understanding these mechanisms is crucial for developing potential therapeutic applications.

Comparison with Similar Compounds

When compared to similar compounds, 16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0{2,11}.0{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione stands out due to its unique ring structure and the presence of both oxygen and nitrogen atoms. Similar compounds include 16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0{2,11}.0{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione and 16-Methoxy-6,8-dioxa-1-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-2,4,9,11,13,15,18-heptaen-17-one .

Properties

IUPAC Name

16-cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-20-14-7-3-4-8-15(14)21(26)23-19(20)16-9-10-18-17(22(16)28-23)11-24(12-27-18)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGCCEVNDROACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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